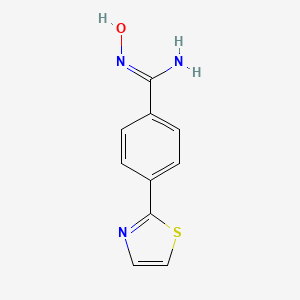

N-Hydroxy-4-thiazol-2-yl-benzamidine

Descripción general

Descripción

N-Hydroxy-4-thiazol-2-yl-benzamidine is a chemical compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-4-thiazol-2-yl-benzamidine typically involves the reaction of 4-thiazol-2-yl-benzamidine with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. Quality control measures are implemented to maintain the consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-Hydroxy-4-thiazol-2-yl-benzamidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The thiazole ring can undergo substitution reactions with different reagents to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Antibacterial Applications

Recent studies have highlighted the antibacterial efficacy of N-Hydroxy-4-thiazol-2-yl-benzamidine against periodontal disease-causing bacteria. A synthesis of heterocyclic derivatives of benzamidine demonstrated significant inhibitory potential against Porphyromonas gingivalis and Escherichia coli. These compounds were characterized using NMR, FTIR, and mass spectrometry, revealing minimal cytotoxicity while maintaining strong antimicrobial activity .

Case Study: Periodontal Disease Treatment

In a study focused on periodontal pathogens, synthesized compounds exhibited high inhibition rates against P. gingivalis, indicating their potential as novel therapeutic agents for treating periodontal disease. The micro-broth dilution method was utilized to evaluate antimicrobial efficacy, showing promising results for new benzamidine derivatives .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory properties. Its derivatives have shown significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. In vitro studies reported IC50 values comparable to established anti-inflammatory drugs, suggesting that these compounds could serve as effective alternatives for managing inflammation-related conditions .

Research Findings

A review of various benzamidine derivatives indicated their ability to suppress COX activity effectively. For instance, two compounds demonstrated IC50 values of 0.04 μmol against COX-2, similar to celecoxib, a standard anti-inflammatory medication . These findings underscore the potential of this compound in developing new anti-inflammatory therapies.

Anticancer Potential

Emerging research suggests that this compound may also possess anticancer properties. Compounds derived from this structure have been evaluated for their ability to inhibit specific cancer-related pathways. The inhibition of pro-inflammatory kinases has been linked to reduced tumor growth and metastasis in various cancer models .

Case Study: Tumor Growth Inhibition

In vitro assays demonstrated that certain derivatives could inhibit the growth of glioma and breast cancer cells by targeting carbonic anhydrase IX (CA IX), a key enzyme involved in tumor progression. The dual inhibitory effects on CA IX and p38 MAPK pathways suggest a multifaceted approach to cancer treatment using these compounds .

Summary of Research Findings

Mecanismo De Acción

The mechanism of action of N-Hydroxy-4-thiazol-2-yl-benzamidine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, while its antitumor activity may involve the disruption of cellular pathways critical for cancer cell survival.

Comparación Con Compuestos Similares

Similar Compounds

- N-Hydroxy-4-thiazol-2-yl-benzamide

- 4-Thiazol-2-yl-benzamidine

- N-Hydroxy-2-thiazol-4-yl-benzamidine

Uniqueness

N-Hydroxy-4-thiazol-2-yl-benzamidine is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit higher potency or selectivity in certain applications, making it a valuable compound for research and development.

Actividad Biológica

N-Hydroxy-4-thiazol-2-yl-benzamidine is a thiazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and potential antitumor properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound belongs to a class of compounds known for their significant pharmacological effects. Thiazole derivatives are recognized for their ability to interact with various biological targets, leading to a wide range of molecular and cellular effects.

Target Interactions

The primary mechanism of action for this compound involves its interaction with enzymes and proteins involved in oxidative stress and inflammatory pathways. It has been shown to inhibit specific proteases, which modulates inflammatory responses by forming stable enzyme-inhibitor complexes that prevent substrate access and catalysis.

Biochemical Pathways

This compound influences several biochemical pathways, particularly those related to oxidative stress and inflammation. It has been observed to interact with key enzymes such as superoxide dismutase and catalase, which are essential for mitigating oxidative damage. Additionally, it affects the mitogen-activated protein kinase (MAPK) signaling pathway, crucial for cell proliferation and differentiation .

Cellular Effects

This compound modulates cell signaling pathways and gene expression, significantly impacting cellular metabolism. Studies indicate that it can alter the expression of genes involved in oxidative stress responses, enhancing cellular survival under stress conditions.

Dosage Effects in Animal Models

Research on dosage effects in animal models reveals that lower doses effectively reduce inflammation without significant adverse effects. However, higher doses may lead to hepatotoxicity and nephrotoxicity, underscoring the importance of dosage optimization in therapeutic applications.

Case Studies

- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits potent antimicrobial properties against various bacterial strains. The compound's efficacy was evaluated through minimum inhibitory concentration (MIC) assays, showing significant inhibition at low concentrations.

- Anti-inflammatory Studies : A study focused on the compound's anti-inflammatory effects revealed that it significantly reduced levels of pro-inflammatory cytokines in cultured macrophages. This suggests its potential application in treating inflammatory diseases.

- Antitumor Potential : Preliminary investigations into the antitumor activity of this compound indicated that it could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.

Summary Table of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Antitumor | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific proteases |

Propiedades

IUPAC Name |

N'-hydroxy-4-(1,3-thiazol-2-yl)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c11-9(13-14)7-1-3-8(4-2-7)10-12-5-6-15-10/h1-6,14H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBCYTITKWSJOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CS2)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=NC=CS2)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.